Quinazoline, 2-fluoro- can be classified under organoheterocyclic compounds, specifically within the diazanaphthalenes and benzodiazines subclasses. These compounds typically exhibit a wide range of biological activities, making them valuable in drug development . The structural formula can be represented as , indicating its composition of carbon, hydrogen, fluorine, and nitrogen atoms.
The synthesis of quinazoline derivatives, including 2-fluoro-quinazoline, can be achieved through various methods:
The molecular structure of quinazoline, 2-fluoro- features a bicyclic arrangement with a nitrogen-containing pyrimidine fused to a benzene ring. The presence of the fluorine atom at position 2 affects both the electronic properties and reactivity of the compound.
Quinazoline derivatives participate in various chemical reactions:
The mechanism of action for quinazoline-based compounds often involves their role as inhibitors for specific enzymes or receptors. For instance, many quinazoline derivatives act as tyrosine kinase inhibitors by binding to the ATP-binding site of kinases involved in cell proliferation pathways. This inhibition leads to reduced tumor growth and improved outcomes in cancer treatment .
Quinazoline, 2-fluoro- exhibits several physical and chemical properties:
Quinazoline, 2-fluoro- has significant applications in medicinal chemistry:
Quinazoline derivatives emerged as privileged scaffolds in medicinal chemistry following the isolation of natural quinazolinone alkaloids (e.g., febrifugine) from Dichroa febrifuga, demonstrating early pharmacological potential [3]. The first synthetic quinazolines in the late 19th century laid groundwork for systematic exploration, with Niementowski’s synthesis (1903) enabling efficient 4(3H)-quinazolinone production via anthranilic acid oxidation [3] [6]. The modern era witnessed transformative clinical success with FDA-approved 4-anilinoquinazolines:
Table 1: Clinically Approved Quinazoline-Based Kinase Inhibitors
Drug (Approval Year) | Primary Targets | Therapeutic Indication | Structural Feature |
---|---|---|---|
Gefitinib (2003) | EGFR | NSCLC | 6,7-Dimethoxyquinazoline |
Erlotinib (2004) | EGFR | NSCLC, Pancreatic cancer | 6,7-Bis(2-methoxyethoxy) core |
Lapatinib (2012) | EGFR/HER2 | Breast cancer | 3-Furyl substitution |
Vandetanib (2011) | VEGFR/EGFR/RET | Medullary thyroid cancer | 4-Anilino with indole moiety |
Fluorine incorporation began strategically in the 2010s to address limitations like kinase selectivity and metabolic instability. For example, 6-fluoro substitutions in compounds like vandetanib enhanced target binding and pharmacokinetics, setting precedent for 2-fluoro optimization [8] [9].
Fluorine’s unique properties—high electronegativity (3.98), small atomic radius (1.47 Å), and low polarizability—enable precise modulation of drug-like molecules. Strategic fluorination improves:
Table 2: Impact of Fluorination on Key Pharmacological Parameters
Parameter | Effect of Fluorine | Example Compound | Quantitative Change |
---|---|---|---|
Metabolic Stability | ↓ CYP-mediated oxidation | Fluoro-MK2 inhibitor | Clearance ↓ 52% in rats |
Permeability | ↓ H-bond donor strength | 3-Fluoropyridine derivative | PAMPA ↑ 1 log unit |
Lipophilicity (logP) | Variable (↑ with CF3; ↓ with F) | Flortaucipir F-18 | Balanced brain penetration |
Target Binding | Dipole interactions, H-bond mimicry | Fluoroquinolone antibiotics | MIC improved 100-fold |
Fluorine’s bioisosteric mimicry is exemplified by fluoroquinolones, where 6-fluoro substitution improved bacterial topoisomerase IV inhibition 100-fold compared to non-fluorinated quinolones [1] [4].
The 2-position in quinazoline critically influences target engagement and physicochemical behavior. 2-Fluoro substitution confers distinct advantages:
Recent studies highlight 2-fluoroquinazoline’s role in overcoming drug resistance. In EGFR-mutant NSCLC models, 2-fluoro-6-nitroquinazolines suppressed proliferation by simultaneously inhibiting ERK phosphorylation and bypassing T790M-mediated resistance [8] [10]. Emerging applications include:
Table 3: Select 2-Fluoroquinazoline Derivatives in Development
Compound | Primary Target | Potency (IC50/Kd) | Selectivity Profile |
---|---|---|---|
[18F]QMICF | TrkA/B/C | 85–650 nM | >37-fold vs. FLT3 |
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 168 µM (cell IC50) | Selective vs. 14-kinase panel |
7-Fluoro-4-anilinoquinazoline | EGFR T790M | 11 nM | 100-fold vs. wild-type EGFR |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.: 1326-83-6
CAS No.:
CAS No.: